1-[(E)-({2-[(2,4-dinitro-5-{[4-(octyloxy)phenyl]amino}phenyl)amino]phenyl}imino)methyl]naphthalen-2-ol
Overview
Description
1-[(E)-({2-[(2,4-dinitro-5-{[4-(octyloxy)phenyl]amino}phenyl)amino]phenyl}imino)methyl]naphthalen-2-ol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is a Schiff base, which is derived from the condensation reaction between an aldehyde and a primary amine. Schiff bases are known for their diverse applications due to their interesting chemical properties, including their potential in nonlinear optics (NLO) and other fields.
Preparation Methods
The synthesis of 1-[(E)-({2-[(2,4-dinitro-5-{[4-(octyloxy)phenyl]amino}phenyl)amino]phenyl}imino)methyl]naphthalen-2-ol typically involves a multi-step process. One common method involves the condensation of 2-hydroxy-1-naphthaldehyde with an appropriate amine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the reaction. The reaction mixture is then heated to reflux for several hours, followed by cooling and recrystallization to obtain the pure product .
Chemical Reactions Analysis
1-[(E)-({2-[(2,4-dinitro-5-{[4-(octyloxy)phenyl]amino}phenyl)amino]phenyl}imino)methyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Scientific Research Applications
1-[(E)-({2-[(2,4-dinitro-5-{[4-(octyloxy)phenyl]amino}phenyl)amino]phenyl}imino)methyl]naphthalen-2-ol has several scientific research applications, including:
Nonlinear Optics (NLO): Due to its unique structural properties, this compound exhibits significant nonlinear optical behavior, making it suitable for applications in optoelectronics and photonics.
Antimicrobial Activity: The compound has shown potential antimicrobial properties, making it a candidate for the development of new antimicrobial agents.
Fluorescence Probes: It can be used as a fluorescence probe for the detection of metal ions, such as Cu2+ and Co2+, based on its aggregation-induced emission (AIE) fluorescence strategy.
Mechanism of Action
The mechanism of action of 1-[(E)-({2-[(2,4-dinitro-5-{[4-(octyloxy)phenyl]amino}phenyl)amino]phenyl}imino)methyl]naphthalen-2-ol is primarily based on its ability to interact with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria by interacting with bacterial DNA or enzymes involved in essential metabolic pathways . In the context of nonlinear optics, the compound’s NLO properties are influenced by its molecular structure, symmetry, and conjugation within the molecule .
Comparison with Similar Compounds
1-[(E)-({2-[(2,4-dinitro-5-{[4-(octyloxy)phenyl]amino}phenyl)amino]phenyl}imino)methyl]naphthalen-2-ol can be compared with other similar Schiff base compounds, such as:
3-[(E)-({2-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol): This compound also exhibits significant NLO properties and antimicrobial activity.
1-[(E)-({2-[(2,5-dichlorophenylimino)methyl]naphthalen-2-ol):
These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in various scientific research fields.
Properties
IUPAC Name |
1-[[2-[2,4-dinitro-5-(4-octoxyanilino)anilino]phenyl]iminomethyl]naphthalen-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H37N5O6/c1-2-3-4-5-6-11-22-48-28-19-17-27(18-20-28)39-33-23-34(36(42(46)47)24-35(33)41(44)45)40-32-15-10-9-14-31(32)38-25-30-29-13-8-7-12-26(29)16-21-37(30)43/h7-10,12-21,23-25,39-40,43H,2-6,11,22H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYFLIZRLADAMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)NC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])NC3=CC=CC=C3N=CC4=C(C=CC5=CC=CC=C54)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H37N5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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